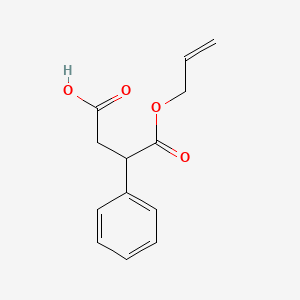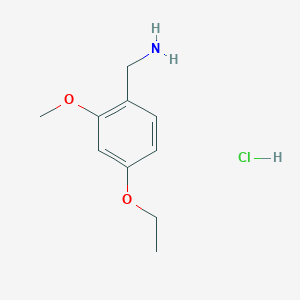
2-(4-ヨードフェニル)-5,5-ジメチル-1,3,2-ジオキサボリナン
概要
説明
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom within a dioxaborinane ring, which is substituted with a 4-iodophenyl group and two methyl groups. The presence of the iodine atom and the boron-containing ring structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
科学的研究の応用
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Medicinal Chemistry: Researchers explore its potential as a precursor for boron-containing drugs, which can exhibit unique biological activities.
作用機序
Target of Action
Similar compounds such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (int) are known to interact with prokaryotic cells, particularly in the context of respiratory activity .
Mode of Action
It’s worth noting that int, a structurally similar compound, is reduced to formazan in the presence of an electron carrier . This reduction process is often used as a proxy for oxygen consumption rates .
Biochemical Pathways
The related compound int is known to be involved in the electron transport system, acting as an indicator of respiratory activity in aquatic bacteria .
Pharmacokinetics
It’s worth noting that the introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), can improve the pharmacokinetics of drugs by prolonging their circulation half-life .
Result of Action
The related compound int is known to be toxic to prokaryotes on time scales of less than 1 hour .
生化学分析
Biochemical Properties
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport systems, such as NADH-oxidase and NADPH-oxidase . These interactions often result in the reduction of tetrazolium salts, which can be used as indicators of cellular respiration and metabolic activity. The nature of these interactions is primarily based on the compound’s ability to accept electrons and participate in redox reactions.
Cellular Effects
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in the electron transport chain, leading to changes in cellular respiration rates . Additionally, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in redox reactions, leading to changes in cellular respiration and energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term exposure to 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in in vitro or in vivo studies has been associated with changes in cellular respiration rates and metabolic activity, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane vary with different dosages in animal models. At low doses, this compound can enhance cellular respiration and metabolic activity by modulating the activity of enzymes involved in redox reactions . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can participate in redox reactions by accepting electrons from NADH or NADPH, influencing the overall metabolic activity of cells . Additionally, this compound can affect the levels of key metabolites involved in glycolysis, the Krebs cycle, and oxidative phosphorylation, thereby modulating cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can be found in the cytoplasm and other cellular compartments, where it can interact with various enzymes and proteins, modulating their activity and function.
準備方法
The synthesis of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylboronic acid and 2,2-dimethyl-1,3-propanediol.
Formation of the Dioxaborinane Ring: The 4-iodophenylboronic acid reacts with 2,2-dimethyl-1,3-propanediol under dehydrating conditions to form the dioxaborinane ring. This reaction is typically carried out in the presence of a dehydrating agent such as toluene or xylene, and the mixture is heated to reflux.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, toluene). The major products formed depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
Phenylboronic Acid: Unlike 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, phenylboronic acid lacks the dioxaborinane ring and iodine substituent, making it less versatile in certain reactions.
4-Iodophenylboronic Acid: This compound is similar but does not contain the dioxaborinane ring, limiting its stability and reactivity in some applications.
2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: This compound is similar but contains a bromine atom instead of iodine, which can affect its reactivity and the conditions required for its reactions.
The uniqueness of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane lies in its combination of the dioxaborinane ring and the iodine substituent, providing a balance of stability and reactivity that is advantageous in various chemical processes.
特性
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)

![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chlorobenzo[b]thiophen-2-yl)methanol](/img/structure/B1404064.png)

![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)



![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)

